1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Overview
Description
1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of fluorophenyl groups and a tetrahydrothienoimidazole core
Preparation Methods
The synthesis of 1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step synthetic routes. The process begins with the preparation of the thienoimidazole core, followed by the introduction of fluorophenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the thienoimidazole core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of fluorophenyl groups via substitution reactions using fluorinated aromatic compounds.
Oxidation Reactions: Oxidation of intermediate compounds to achieve the desired 5,5-dioxide functionality.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, which can be useful for studying its structure and reactivity.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can be compared with other similar compounds, such as:
1,3-bis(4-chlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide: Similar structure but with chlorophenyl groups instead of fluorophenyl groups.
1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide: Similar structure but with methylphenyl groups instead of fluorophenyl groups.
1,3-bis(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide: Similar structure but with nitrophenyl groups instead of fluorophenyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
1,3-bis(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3S/c18-11-1-5-13(6-2-11)20-15-9-25(23,24)10-16(15)21(17(20)22)14-7-3-12(19)4-8-14/h1-8,15-16H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBLECZYRFPCRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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